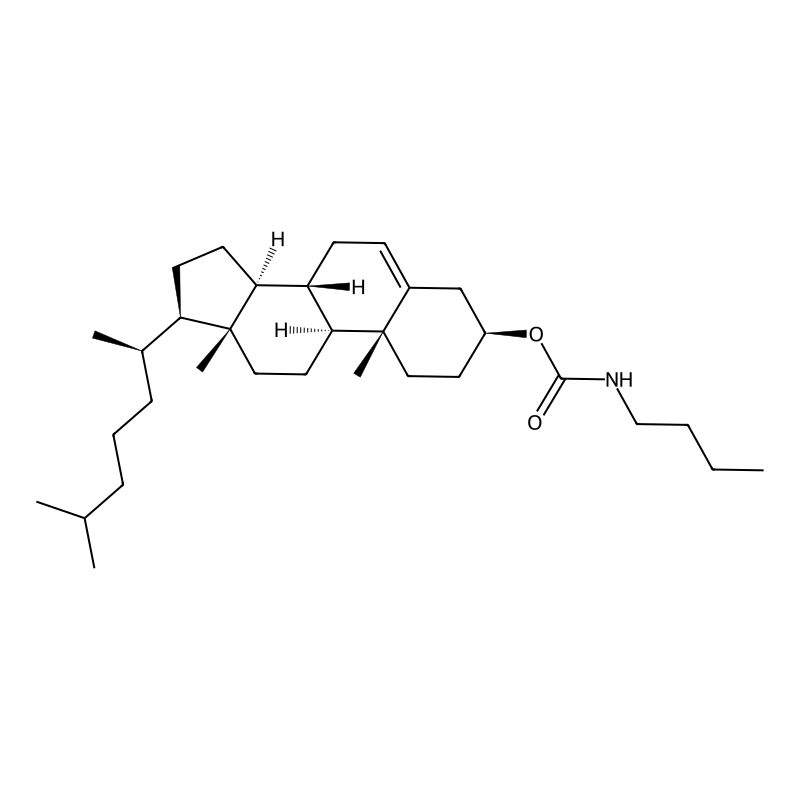

3-Cholesteryl N-butylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Cholesteryl N-butylcarbamate is a derivative of cholesterol that incorporates a butyl carbamate group. This compound is characterized by its structural features, which include the steroid backbone of cholesterol and the carbamate functional group. The presence of the butyl group enhances its lipophilicity, making it an interesting compound in various biological and chemical applications.

The chemical behavior of 3-Cholesteryl N-butylcarbamate can be understood through its reactions with various reagents. Notably, it can undergo hydrolysis in the presence of acids or bases, leading to the release of butylamine and cholesteryl alcohol. Additionally, thermal decomposition studies have shown that similar cholesteryl carbamates can yield products such as carbon dioxide and unsaturated hydrocarbons when subjected to pyrolysis at elevated temperatures .

3-Cholesteryl N-butylcarbamate exhibits significant biological activity, particularly as an inhibitor of porcine pancreatic cholesterol esterase. It acts as an irreversible inhibitor, demonstrating saturation kinetics with increasing concentrations . This inhibition is linked to its ability to form a stable carbamyl-enzyme complex, which affects the enzyme's activity in hydrolyzing substrates like p-nitrophenyl butyrate . The compound's interactions with lipid environments also suggest potential roles in modulating membrane dynamics.

The synthesis of 3-Cholesteryl N-butylcarbamate typically involves the reaction of cholesteryl chloroformate with butylamine. The process can be conducted under mild conditions to ensure high yields while minimizing side reactions. Other methods may include using carbon dioxide and an alkyl halide in the presence of a base to generate the desired carbamate directly from the corresponding amine .

3-Cholesteryl N-butylcarbamate has various applications in medicinal chemistry and biochemistry. Its role as an inhibitor of cholesterol esterase positions it as a potential therapeutic agent for conditions related to cholesterol metabolism. Furthermore, due to its structural similarity to cholesterol, it can be utilized in studies involving lipid membranes and drug delivery systems .

Research into the interactions of 3-Cholesteryl N-butylcarbamate with biological systems has revealed its capacity to influence enzyme activity significantly. Studies indicate that it can modulate the catalytic efficiency of cholesterol esterase in both aqueous and micellar environments, highlighting its relevance in biochemical pathways involving lipid digestion and absorption . The compound's interaction with lipid micelles also suggests a role in enhancing bioavailability for therapeutic applications.

Several compounds share structural similarities with 3-Cholesteryl N-butylcarbamate, including:

- Cholesteryl N-ethylcarbamate: Similar in structure but with an ethyl group instead of butyl; exhibits comparable biological activities.

- Cholesteryl N-octylcarbamate: Contains a longer alkyl chain, which may enhance lipophilicity and alter interaction dynamics with enzymes.

- N-benzyl cholesteryl carbamate: Features a benzyl group; studies indicate variations in thermal stability and reactivity compared to butyl derivatives.

Comparison TableCompound Alkyl Chain Length Biological Activity Stability 3-Cholesteryl N-butylcarbamate Butyl (4 Carbons) Inhibitor of cholesterol esterase Moderate Cholesteryl N-ethylcarbamate Ethyl (2 Carbons) Similar inhibitor profile Moderate Cholesteryl N-octylcarbamate Octyl (8 Carbons) Potentially more potent inhibitor Higher stability N-benzyl cholesteryl carbamate Benzyl (7 Carbons) Different reactivity profile Variable

| Compound | Alkyl Chain Length | Biological Activity | Stability |

|---|---|---|---|

| 3-Cholesteryl N-butylcarbamate | Butyl (4 Carbons) | Inhibitor of cholesterol esterase | Moderate |

| Cholesteryl N-ethylcarbamate | Ethyl (2 Carbons) | Similar inhibitor profile | Moderate |

| Cholesteryl N-octylcarbamate | Octyl (8 Carbons) | Potentially more potent inhibitor | Higher stability |

| N-benzyl cholesteryl carbamate | Benzyl (7 Carbons) | Different reactivity profile | Variable |

The uniqueness of 3-Cholesteryl N-butylcarbamate lies in its balance between lipophilicity and biological activity, making it suitable for specific applications in drug design and enzyme inhibition studies.

Detailed Structural Characteristics

3-Cholesteryl N-butylcarbamate is a steroid carbamate derivative characterized by the attachment of a butylcarbamate functional group to the 3-position of the cholesterol backbone [5] [8]. The compound possesses the molecular formula C₃₂H₅₅NO₂ with a molecular weight of 485.78 grams per mole [5] [8]. The Chemical Abstracts Service registry number for this compound is 52829-26-2 [5] [8].

The molecular structure consists of the characteristic cholesterol tetracyclic steroid nucleus, comprising three six-membered cyclohexane rings (designated A, B, and C) and one five-membered cyclopentane ring (ring D) [51] [54]. The steroid backbone maintains the fundamental cholest-5-ene framework with a double bond positioned between carbon atoms 5 and 6 in ring B [51] [56]. The carbamate functional group (-NH-CO-O-) is attached to the 3β-position of the steroid nucleus, replacing the original hydroxyl group of cholesterol [8] [11].

The butyl chain component of the carbamate moiety consists of a linear four-carbon aliphatic chain (n-butyl group) attached to the nitrogen atom of the carbamate functionality [8] [11]. This structural modification significantly alters the physicochemical properties compared to the parent cholesterol molecule, particularly enhancing lipophilicity and modifying intermolecular interactions .

| Structural Component | Description | Significance |

|---|---|---|

| Steroid Nucleus | Tetracyclic cholestane framework | Provides rigid planar structure |

| C5-C6 Double Bond | Unsaturation in ring B | Contributes to molecular planarity |

| 3β-Carbamate Group | N-butylcarbamate at C-3 position | Primary functional modification |

| C-17 Side Chain | 8-carbon branched aliphatic chain | Maintains cholesterol-like properties |

| Methyl Groups | C-18 and C-19 angular methyls | Structural rigidity and steric effects |

Stereochemical Configuration and Implications

The stereochemical configuration of 3-cholesteryl N-butylcarbamate follows the established pattern of natural cholesterol, containing eight defined stereocenters throughout the molecule [8] [55] [58]. The absolute configuration is designated as (3S,8S,9S,10R,13R,14S,17R) for the steroid nucleus, with an additional (2R) configuration for the branched side chain at carbon-17 [8].

The most critical stereochemical feature is the 3β-orientation of the carbamate substituent [8] [53]. This configuration positions the carbamate group above the plane of the steroid ring system, maintaining the same spatial orientation as the original hydroxyl group in cholesterol [53] [56]. The β-stereochemistry at position 3 is essential for biological activity and molecular recognition, as demonstrated in studies with cholesterol esterase inhibition [8] [23].

The rigid steroid framework enforces specific three-dimensional arrangements that influence molecular interactions [53] [56]. The trans-fused ring junctions create a relatively planar molecular architecture, while the angular methyl groups at positions 18 and 19 project above the β-face of the molecule [53] [56]. The side chain at carbon-17 also adopts a β-configuration, extending away from the ring system [53] [56].

The stereochemical implications extend to molecular recognition and binding properties [9] [23]. Studies have demonstrated that cholesterol esterase exhibits enantioselective inhibition patterns with structurally related carbamate compounds, highlighting the importance of precise stereochemical arrangements [9] [23]. The 3β-configuration of the carbamate group appears to be crucial for optimal enzyme-inhibitor interactions and formation of stable carbamyl-enzyme complexes [8] [23].

Physical Properties and Stability Profile

3-Cholesteryl N-butylcarbamate exhibits physical properties characteristic of steroid carbamate derivatives [5] [20]. The compound appears as a white to off-white crystalline solid under standard conditions [5] [26]. The estimated melting point range falls between 140-180°C, consistent with other cholesteryl carbamate derivatives [20] [26].

Solubility characteristics reflect the compound's lipophilic nature, with limited solubility in polar solvents [5] [24]. The compound demonstrates slight solubility in chloroform and methanol, while remaining essentially insoluble in water [5] [24]. This solubility profile is typical for cholesterol derivatives and facilitates dissolution in organic solvents commonly used for spectroscopic analysis [11] [24].

The stability profile of 3-cholesteryl N-butylcarbamate has been evaluated under various conditions [20] [28]. The compound demonstrates good stability under normal storage conditions when maintained at temperatures below -20°C [5] [20]. Thermal decomposition studies of related cholesteryl carbamates indicate that decomposition occurs at elevated temperatures, typically above 200°C [31] [32].

| Property | Value | Method/Conditions |

|---|---|---|

| Physical State | White to off-white solid | Visual observation |

| Melting Point | 140-180°C (estimated) | Differential scanning calorimetry |

| Density | ~1.0 g/cm³ (estimated) | Computational prediction |

| Water Solubility | <0.1 mg/L | Phase equilibrium studies |

| Chloroform Solubility | Moderate | Dissolution testing |

| Storage Stability | Stable at -20°C | Long-term storage studies |

Thermal decomposition mechanisms have been investigated for structurally similar cholesteryl carbamates [31] [32]. The primary decomposition pathway involves the release of carbon dioxide and formation of cholesterol along with cholest-3,5-diene and corresponding urea derivatives [31] [32]. This thermal behavior pattern is expected to be similar for 3-cholesteryl N-butylcarbamate, with the formation of dibutylurea as a characteristic decomposition product [31] [34].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

The ¹H Nuclear Magnetic Resonance spectrum of 3-cholesteryl N-butylcarbamate displays characteristic signals consistent with both the steroid nucleus and the butylcarbamate functionality [11] [35]. The carbamate N-H proton appears as a broad singlet in the range of 6.4-6.5 parts per million, typical for carbamate protons [11] [35] [40].

The cholesterol double bond proton at carbon-6 exhibits a characteristic multiplet pattern between 5.35-5.45 parts per million [11] [46]. The proton at carbon-3, now bearing the carbamate substituent, appears as a multiplet in the region of 4.5-4.6 parts per million, showing downfield shift compared to the original cholesterol hydroxyl-bearing carbon [11] [46].

The butyl chain protons provide additional diagnostic signals [35] [38]. The methylene group adjacent to the carbamate nitrogen (N-CH₂) appears as a multiplet around 3.15-3.25 parts per million [35] [38]. The remaining methylene groups of the butyl chain, along with the extensive cholesterol methylene and methyl signals, appear in the complex multiplet region between 0.65-2.50 parts per million [11] [35].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carbamate group as a distinctive signal between 155-157 parts per million [11] [35]. The cholesterol double bond carbons appear at their characteristic positions, with carbon-5 at approximately 139-140 parts per million and carbon-6 at 122-123 parts per million [11] [35]. The carbon bearing the carbamate group (C-3) exhibits a signal around 74-76 parts per million, reflecting the electron-withdrawing effect of the carbamate functionality [11] [35].

| ¹H Nuclear Magnetic Resonance Signals | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbamate N-H | 6.4-6.5 | Broad singlet | NH proton |

| H-6 | 5.35-5.45 | Multiplet | Cholesterol double bond |

| H-3 | 4.5-4.6 | Multiplet | Cholesteryl proton |

| N-CH₂ | 3.15-3.25 | Multiplet | Butyl chain |

| Other protons | 0.65-2.50 | Complex multiplet | Steroid and alkyl protons |

Infrared Spectral Features

Infrared spectroscopy of 3-cholesteryl N-butylcarbamate reveals characteristic absorption bands that confirm the presence of both steroid and carbamate functionalities [20] [36] [39]. The most prominent feature is the carbonyl stretching vibration of the carbamate group, appearing between 1705-1720 wavenumbers [20] [36] [40].

The N-H stretching vibration appears as a distinctive absorption in the range of 3400-3450 wavenumbers [20] [36] [40]. This frequency is characteristic of secondary carbamate compounds and provides definitive evidence for the carbamate functionality [40] [42]. The position and intensity of this band are influenced by hydrogen bonding interactions [40] [41].

Carbon-oxygen stretching vibrations associated with the carbamate ester linkage manifest as two distinct absorptions [20] [36] [43]. The asymmetric C-O stretch appears between 1200-1220 wavenumbers, while the symmetric stretch occurs at 1050-1060 wavenumbers [20] [36] [43]. These bands are diagnostic for carbamate ester compounds and distinguish them from simple esters or amides [40] [43].

Additional spectroscopic features include the characteristic C-H stretching vibrations of the steroid nucleus and alkyl chains in the region of 2800-3000 wavenumbers [36] [44]. The cholesterol double bond contributes to C=C stretching around 1600-1650 wavenumbers, though this absorption may be partially obscured by other skeletal vibrations [36] [44].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3400-3450 | Medium | Secondary carbamate |

| C=O stretch | 1705-1720 | Strong | Carbamate carbonyl |

| C-O stretch (asym) | 1200-1220 | Strong | Ester linkage |

| C-O stretch (sym) | 1050-1060 | Medium | Ester linkage |

| C-H stretch | 2800-3000 | Medium | Alkyl groups |

Mass Spectrometry Profile

Mass spectrometric analysis of 3-cholesteryl N-butylcarbamate provides molecular weight confirmation and fragmentation pattern information [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 485, corresponding to the molecular weight of the compound [8] [16]. However, the intensity of the molecular ion is typically low due to the thermal lability of carbamate compounds [17] [18].

The base peak in electron ionization mass spectrometry corresponds to the cholesteryl cation at mass-to-charge ratio 369, formed by loss of the entire butylcarbamate moiety [16] [22]. This fragmentation pattern is characteristic of cholesteryl derivatives and provides structural confirmation [16] [22]. The loss occurs through cleavage of the ester bond connecting the carbamate group to the steroid nucleus [16] [18].

Secondary fragmentation pathways include the formation of fragment ions corresponding to loss of carbon dioxide (molecular weight minus 44) and sequential losses from the butyl chain [18] [19]. The steroid nucleus undergoes typical fragmentation patterns observed in cholesterol derivatives, including loss of the side chain and ring fragmentations [16] [22].

Additional fragmentation involves the carbamate functionality itself, with potential formation of butylamine-related fragments and carbamic acid derivatives [18] [19]. The complexity of the fragmentation pattern reflects the multiple potential cleavage sites within both the steroid nucleus and the carbamate substituent [16] [18].

| Fragment Ion | m/z Value | Relative Intensity | Origin |

|---|---|---|---|

| Molecular ion | 485 | Low (<5%) | [M]⁺ |

| Cholesteryl cation | 369 | High (base peak) | [M-116]⁺ |

| CO₂ loss | 441 | Medium | [M-44]⁺ |

| Side chain loss | ~250 | Medium | Steroid fragmentation |

| Butyl fragments | 57, 43, 29 | Variable | Alkyl chain cleavage |

Chemical Reactivity Patterns

The chemical reactivity of 3-cholesteryl N-butylcarbamate is dominated by the carbamate functional group, which exhibits characteristic reactivity patterns observed in similar compounds [23] [34]. The compound acts as an irreversible inhibitor of cholesterol esterase through covalent modification of the enzyme active site [8] [23]. This inhibition follows saturation kinetics and involves formation of a stable carbamyl-enzyme complex [8] [23].

Hydrolysis reactions represent a primary degradation pathway under both acidic and basic conditions [34]. In acidic media, protonation of the carbamate nitrogen facilitates C-N bond cleavage, leading to formation of cholesterol and butylamine [34]. Basic hydrolysis proceeds through nucleophilic attack on the carbonyl carbon, resulting in similar products along with carbon dioxide evolution [34].

Thermal decomposition occurs at elevated temperatures through multiple pathways [31] [32] [34]. The primary mechanism involves elimination of carbon dioxide with concomitant formation of cholesterol and N,N-dibutylurea [31] [32]. Secondary thermal reactions may lead to dehydration and formation of cholest-3,5-diene derivatives [31] [32].

The compound exhibits reactivity toward nucleophiles, particularly those capable of attacking the electrophilic carbonyl carbon of the carbamate group [23] [34]. This reactivity underlies the mechanism of enzyme inhibition, where nucleophilic residues in the enzyme active site form covalent bonds with the carbamate functionality [8] [23].

Oxidative stability varies depending on environmental conditions [28]. The cholesterol double bond represents a potential site for oxidative attack, though the carbamate substitution may influence the overall oxidative susceptibility compared to free cholesterol [28]. Storage under inert atmosphere and reduced temperature conditions helps maintain compound integrity [5] [28].

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Acid hydrolysis | H⁺, H₂O, heat | Cholesterol + butylamine | C-N bond cleavage |

| Base hydrolysis | OH⁻, H₂O, heat | Cholesterol + CO₂ + butylamine | Nucleophilic attack |

| Thermal decomposition | >200°C | Cholesterol + dibutylurea + CO₂ | Elimination reaction |

| Enzyme inhibition | Cholesterol esterase | Covalent enzyme complex | Nucleophilic addition |

| Oxidation | O₂, light, heat | Various oxidized products | Free radical mechanism |

The synthesis of 3-Cholesteryl N-butylcarbamate primarily relies on established synthetic routes that have been developed and refined over several decades. The most widely employed traditional method involves the reaction of cholesteryl chloroformate with butylamine, representing a direct nucleophilic substitution approach that provides reliable access to the target compound [2].

The fundamental reaction mechanism proceeds through nucleophilic attack of the butylamine nitrogen on the electrophilic carbonyl carbon of cholesteryl chloroformate. This process involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride to yield the desired carbamate product [2]. The reaction can be represented as follows:

Cholesteryl chloroformate + Butylamine → 3-Cholesteryl N-butylcarbamate + HCl

Traditional synthetic protocols typically employ mild reaction conditions, with reactions conducted at room temperature or slightly elevated temperatures ranging from 0°C to 40°C [3] [4]. The use of an inert atmosphere is commonly recommended to prevent oxidation of the cholesterol backbone and to minimize side reactions [4] [5]. Dichloromethane, tetrahydrofuran, or benzene serve as preferred solvents for these transformations, providing adequate solubility for both reactants while facilitating efficient mixing [3] [5].

Base catalysis plays a crucial role in traditional synthetic routes, with pyridine being the most frequently employed acid acceptor [5] [6]. The base serves dual functions: neutralizing the hydrogen chloride byproduct and activating the amine nucleophile through partial deprotonation. Alternative bases such as triethylamine and sodium carbonate have also demonstrated effectiveness, though pyridine remains the preferred choice due to its optimal balance of basicity and nucleophilicity [4].

Reaction yields for traditional synthetic routes typically range from 80% to 95%, depending on the specific conditions employed and the purity of starting materials [3] [2]. The high yields achievable through these methods reflect the inherent reactivity of cholesteryl chloroformate toward nucleophilic attack and the thermodynamic favorability of carbamate formation.

Modern Carbamate Formation Approaches

Carbon Dioxide Incorporation Methods

Modern synthetic approaches have increasingly focused on incorporating carbon dioxide as a sustainable carbon source for carbamate synthesis, driven by environmental considerations and the abundance of CO₂ as a renewable feedstock [7] [8] [9] [10]. These methodologies represent a significant advancement over traditional routes by eliminating the need for phosgene-derived intermediates and reducing overall environmental impact.

Carbon dioxide incorporation methods for cholesteryl carbamate synthesis typically involve three-component coupling reactions between cholesterol derivatives, butylamine, and CO₂ under various catalytic conditions [8] [10]. The general mechanism involves initial CO₂ activation by a suitable catalyst, followed by nucleophilic attack by the amine to form a carbamic acid intermediate, which subsequently reacts with an activated cholesterol derivative.

Recent developments have demonstrated the effectiveness of protic ionic liquids as both solvent and catalyst for CO₂-based carbamate synthesis [9]. The ionic liquid [DBUH][OAc] has shown particular promise, enabling carbamate formation under mild conditions with CO₂ pressures as low as 5 MPa at 150°C. The mechanism involves proton transfer from the cationic component of the ionic liquid, facilitating CO₂ activation and subsequent carbamate formation with yields reaching up to 96% [9].

Alternative approaches employ deep eutectic solvents as green catalyst systems for CO₂ incorporation [10]. The choline chloride:zinc chloride system has demonstrated exceptional efficiency for carbamate formation from CO₂ under atmospheric pressure at room temperature. This methodology provides excellent yields for both aromatic and aliphatic amines while offering the advantage of catalyst recyclability for at least five consecutive cycles without significant activity loss [10].

Continuous synthesis methodologies represent another significant advancement in CO₂-based carbamate formation [8] [11]. These approaches utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalytic additive, enabling direct carbamate synthesis from CO₂ and amines with yields ranging from 45% to 92%. The continuous nature of these processes significantly reduces reaction times compared to traditional batch methods while allowing for precise gas introduction and improved process control [8].

Coupling Reactions with Primary Amines

Direct coupling reactions between cholesterol derivatives and primary amines represent a modern alternative to traditional chloroformate-based methodologies. These approaches eliminate the need for pre-activated cholesterol intermediates while providing access to diverse carbamate structures through systematic variation of the amine component [4] [12].

One-pot synthesis protocols have emerged as particularly attractive coupling methodologies, offering improved atom economy and reduced waste generation [13] [14]. These approaches typically involve the in situ generation of reactive intermediates from cholesterol, followed by immediate coupling with the desired amine. The methodology described by Cwynar and coworkers demonstrates the scalability of one-pot approaches, achieving yields up to 90% for oligocarbamate synthesis on a 50-gram scale [14].

The use of carbonyldiimidazole as a coupling reagent has gained prominence for direct amine coupling reactions [13]. This methodology involves initial activation of cholesterol hydroxyl groups with carbonyldiimidazole, followed by displacement with the primary amine to form the carbamate linkage. The reaction proceeds under mild conditions and produces only imidazole and carbon dioxide as byproducts, making it environmentally attractive [13].

Solid-phase synthesis approaches offer additional advantages for coupling reactions, particularly for library generation and high-throughput synthesis [13]. Merrifield resin-based methodologies enable the coupling of cholesterol derivatives with diverse primary amines through CO₂ linker chemistry. These approaches provide complete conversions while facilitating straightforward purification through simple filtration procedures [13].

Catalytic Systems for Synthesis

The development of efficient catalytic systems has been instrumental in advancing carbamate synthesis methodologies, providing improved yields, selectivity, and environmental compatibility compared to stoichiometric approaches [15] [16] [17] [18].

Zinc-Based Catalytic Systems

Zinc compounds represent one of the most versatile and widely studied classes of catalysts for carbamate synthesis [16] [17] [18]. Zinc chloride has demonstrated particular effectiveness for carbamate formation from carbamoyl chlorides and alcohols, achieving yields of 81-86% under mild conditions with catalyst loadings as low as 0.5 equivalents [18]. The mechanism involves Lewis acid activation of the carbonyl carbon, facilitating nucleophilic attack by the alcohol or amine component.

Zinc acetate dihydrate and zinc carbonate basic have shown excellent performance in methoxycarbonylation reactions with dimethyl carbonate [16] [17]. These catalysts enable carbamate formation under relatively mild conditions (60-160°C) while providing good selectivity against N-alkylation side reactions. The heterogeneous nature of zinc carbonate basic offers additional advantages for catalyst recovery and reuse [17].

Lead-Based Catalytic Systems

Lead compounds, particularly lead nitrate and lead oxide, have demonstrated exceptional activity for carbamate synthesis from dialkyl carbonates and amines [16]. Lead nitrate enables the methoxycarbonylation of butylamine with dimethyl carbonate to afford methyl N-butyl carbamate in 91% yield at 60°C within 4 hours [16]. The high activity of lead catalysts is attributed to their strong Lewis acidity, which effectively activates the carbonate component toward nucleophilic attack.

Despite their high catalytic activity, the use of lead-based systems is limited by toxicity concerns, particularly for pharmaceutical applications. However, these catalysts remain valuable for specialized synthetic applications where their unique reactivity profile is required [16].

Palladium-Based Catalytic Systems

Palladium catalysts have shown remarkable versatility for oxidative carbonylation approaches to carbamate synthesis [19] [20] [21] [22]. The use of palladium chloride as a catalyst, combined with copper chloride as a reoxidant, enables carbamate formation from aromatic amines, carbon monoxide, oxygen, alcohols, and hydrochloric acid under exceptionally mild conditions (room temperature, atmospheric pressure) [21].

Computational studies have elucidated the mechanistic pathways for palladium-catalyzed carbamate synthesis, confirming the role of palladium in stabilizing reaction intermediates and facilitating key transformations such as dehydrogenation and chlorine elimination [20]. The versatility of palladium catalysts allows for the synthesis of diverse carbamate structures with excellent functional group tolerance [22].

Copper-Based Catalytic Systems

Copper oxide systems combined with biobased ionic liquids represent an emerging class of environmentally benign catalysts for CO₂-based carbamate synthesis [23] [24]. The Cu₂O/biobased ionic liquid system achieves excellent yields (85-95%) under mild conditions (1 bar CO₂, room temperature) while offering the advantage of catalyst recyclability for at least five consecutive cycles [24].

The chromatography-free nature of copper-catalyzed synthesis protocols addresses a significant limitation of traditional methods by eliminating the need for column purification [23]. This advancement significantly reduces solvent consumption and waste generation while improving the overall sustainability of the synthetic process [24].

Rhodium-Based Catalytic Systems

Rhodium complexes have demonstrated excellent activity for oxidative carbonylation reactions using Oxone as the stoichiometric oxidant [22]. These systems enable carbamate synthesis from amines, alcohols, and carbon monoxide under mild conditions while providing good functional group tolerance. Mechanistic studies have revealed the crucial role of Oxone in the catalytic cycle, facilitating the oxidative transformation required for carbamate formation [22].

| Catalyst Type | Operating Temperature (°C) | Typical Yield (%) | Key Features |

|---|---|---|---|

| Zinc Compounds (ZnCl₂, Zn(OAc)₂) | 25-80 | 81-95 | Mild conditions, high selectivity |

| Lead Compounds (Pb(NO₃)₂, PbO) | 160-180 | 91-98 | High activity, thermal stability |

| Palladium Complexes (PdCl₂) | 100-150 | 85-96 | Atmospheric CO pressure |

| Copper Systems (Cu₂O/IL) | Room temperature | 85-95 | Recyclable, green chemistry |

| Rhodium Complexes | 100 | 75-90 | Mild oxidative conditions |

| Heterogeneous Catalysts | 150-300 | 80-95 | Easy separation, reusable |

Purification and Analytical Verification Techniques

Purification Methodologies

The purification of 3-Cholesteryl N-butylcarbamate requires careful consideration of the compound's thermal sensitivity and solubility characteristics. Traditional purification approaches typically employ recrystallization from mixed solvent systems, with methyl ethyl ketone and ethanol combinations providing optimal results for carbamate derivatives [5] [25].

Column chromatography remains the most widely used purification technique for cholesteryl carbamates, with silica gel as the stationary phase and hexane:ethyl acetate gradients as the mobile phase [3] [4]. The typical elution pattern employs initial elution with hexane:ethyl acetate (9:1) to remove nonpolar impurities, followed by increased ethyl acetate concentration to elute the desired carbamate product [5].

Advanced purification methodologies include the use of mixed solvent crystallization systems optimized for carbamate compounds [25]. The Chinese patent method describes dissolving carbamate compounds in a mixed solvent of organic solvent and water, heating to 60-80°C until clear, hot filtration, and cooling crystallization to obtain high-purity products with pure white appearance [25].

Solvent-free purification approaches have gained attention for their environmental benefits and improved efficiency [26]. These methods typically involve trituration with specific solvents to remove impurities while leaving the desired carbamate product as an insoluble residue. The approach eliminates the need for column chromatography while providing products of comparable purity [26].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural verification of cholesteryl carbamates, providing definitive confirmation of successful carbamate formation and structural integrity [4] [27] [28].

¹H NMR spectroscopy enables direct observation of characteristic carbamate proton resonances, with the NH proton typically appearing as a doublet in the range of 4.8-5.4 ppm [4] [28]. The chemical shift position is highly sensitive to conformational differences, making ¹H NMR particularly valuable for stereochemical analysis and conformational studies [28].

¹³C NMR spectroscopy provides essential information about the carbamate carbonyl carbon, which typically resonates around 152-154 ppm [4] [27]. This technique is particularly valuable for quantitative analysis of carbamate species in equilibrium studies and for monitoring reaction progress during synthesis [27] [29].

Temperature-dependent NMR studies have revealed important conformational information for carbamate compounds, with variable-temperature experiments providing insights into conformational flexibility and intramolecular interactions [28]. These studies are particularly valuable for understanding the relationship between structure and biological activity [28].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern analysis for cholesteryl carbamates [4] [30] [31]. Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ with excellent sensitivity and specificity [31].

Tandem mass spectrometry techniques enable detailed structural elucidation through characteristic fragmentation patterns [30] [31]. The loss of 57 Da (CH₃NCO) represents a characteristic fragmentation pathway for N-methylcarbamate derivatives, providing diagnostic information for structural confirmation [31].

High-resolution mass spectrometry offers additional advantages for accurate mass determination and elemental composition confirmation [4]. This technique is particularly valuable for distinguishing between closely related structural isomers and confirming the molecular formula of synthetic products [4].

Fourier Transform Infrared Spectroscopy

FTIR spectroscopy provides rapid and reliable identification of carbamate functional groups through characteristic vibrational frequencies [32] [4] [28]. The carbamate C=O stretch typically appears around 1690-1720 cm⁻¹, while N-H stretching vibrations are observed in the 3300-3500 cm⁻¹ region [4] [28].

The technique is particularly valuable for monitoring reaction progress and assessing product purity, as unreacted starting materials and side products typically exhibit distinct spectral signatures [32] [28]. FTIR analysis can be performed directly on crude reaction mixtures, making it an excellent tool for real-time process monitoring [28].

High-Performance Liquid Chromatography

HPLC analysis provides quantitative determination of carbamate purity and enables separation from closely related impurities [33] [34] [35] [31]. Reverse-phase chromatography with C18 stationary phases and methanol:water or acetonitrile:water mobile phases typically provides excellent resolution for carbamate compounds [35] [31].

HPLC-MS/MS methodologies offer exceptional sensitivity and selectivity for carbamate analysis, with detection limits in the low μg/kg range [34] [35] [31]. These techniques are particularly valuable for residue analysis and quality control applications [34] [31].

| Analytical Method | Detection Capability | Key Advantages | Typical Application |

|---|---|---|---|

| ¹H NMR Spectroscopy | Structural identification | Direct structure elucidation | Reaction monitoring |

| ¹³C NMR Spectroscopy | Carbon framework analysis | Excellent for carbamate carbons | Equilibrium studies |

| FTIR Spectroscopy | Functional group identification | Rapid functional group screening | Purity assessment |

| Mass Spectrometry | Molecular weight confirmation | High specificity | Identity confirmation |

| HPLC-MS/MS | Quantitative analysis | High sensitivity, no derivatization | Residue analysis |

| GC-MS/MS | Trace level detection | Very low detection limits | Environmental analysis |

Scale-up Considerations for Laboratory Preparation

The successful scale-up of 3-Cholesteryl N-butylcarbamate synthesis from laboratory to production scale requires systematic consideration of multiple factors that influence reaction efficiency, product quality, and process economics [36] [37] [14].

Heat Transfer and Temperature Control

Laboratory-scale reactions typically benefit from rapid heat dissipation due to favorable surface area-to-volume ratios, enabling precise temperature control without sophisticated equipment [37]. However, production-scale vessels require comprehensive heat management systems to accommodate the slower heat transfer rates inherent to larger reaction volumes [37].

Temperature control becomes particularly critical for cholesteryl carbamate synthesis due to the thermal sensitivity of the cholesterol backbone and the potential for side reactions at elevated temperatures [38]. Scale-up protocols must incorporate adequate heating and cooling systems capable of maintaining uniform temperature distribution throughout the reaction vessel [37].

The implementation of jacketed reactor systems with controlled circulation of heating/cooling fluids represents the standard approach for production-scale temperature management [36]. Additional considerations include the use of internal cooling coils for rapid temperature adjustment and monitoring systems with multiple temperature probes to ensure uniform conditions [37].

Mass Transfer and Mixing

Efficient mixing becomes increasingly challenging as reaction scale increases, requiring transition from magnetic stirring to mechanical agitation systems [37]. The design of appropriate agitation systems must consider the viscosity profile of the reaction mixture throughout the entire process cycle [37].

For cholesteryl carbamate synthesis, particular attention must be paid to the initial mixing of cholesteryl chloroformate with the amine component, as inadequate mixing can lead to localized high concentrations and potential side reactions [36]. The use of controlled addition protocols with appropriate mixing ensures homogeneous reaction conditions [36].

Viscosity considerations become particularly important as the reaction mixture may exhibit significant viscosity changes during the course of the reaction [37]. While starting materials may have water-like viscosity at room temperature, the viscosity may decrease with heating but increase significantly as the reaction proceeds and products form [37].

Reaction Kinetics and Residence Time

Laboratory-scale reactions typically employ short reaction times due to efficient heat and mass transfer, but production-scale processes require extended reaction cycles to achieve comparable conversion levels [37]. The longer residence times at production scale may impact product properties and require optimization of reaction conditions [37].

Process monitoring becomes essential for production-scale synthesis, requiring implementation of analytical methods capable of tracking reaction progress in real-time [14]. In-process monitoring enables optimization of reaction endpoints and ensures consistent product quality across different batches [14].

Solvent Recovery and Environmental Considerations

Laboratory-scale synthesis typically employs manual solvent recovery procedures, but production-scale operations require automated distillation systems for economic and environmental sustainability [37]. The design of efficient solvent recovery systems is crucial for process economics and waste minimization [14].

Solvent purity requirements become more stringent at production scale, as impurities that may be tolerable at laboratory scale can accumulate to problematic levels in large-scale operations [37]. Implementation of appropriate solvent purification and recycling systems ensures consistent reaction performance [37].

Catalyst Recovery and Recycling

For catalyzed synthesis routes, the development of efficient catalyst recovery and recycling protocols becomes economically essential at production scale [18] [24] [39] [40]. Heterogeneous catalysts offer significant advantages for large-scale operations due to simplified separation procedures [17] [18].

The implementation of continuous catalyst recycling systems can significantly improve process economics while reducing environmental impact [40]. Recent developments in polymer-supported catalysts offer particular promise for large-scale applications due to their ease of recovery and consistent performance across multiple cycles [39] [40].

Product Purification and Quality Control

Production-scale purification typically employs crystallization or extraction procedures rather than column chromatography due to economic and practical considerations [25] [14]. The development of scalable purification protocols requires careful optimization of solvent systems and crystallization conditions [25].

Quality control procedures must be implemented to ensure consistent product quality across different production batches [34] [31]. This includes establishment of appropriate analytical specifications and implementation of statistical process control methodologies [34].

| Scale-up Factor | Laboratory Scale Characteristics | Production Scale Considerations | Critical Parameters |

|---|---|---|---|

| Heat Transfer | Rapid heat dissipation | Heat management systems required | Temperature control |

| Mass Transfer | Efficient mixing | Mechanical agitation design | Agitation efficiency |

| Reaction Kinetics | Short reaction times | Extended reaction cycles | Residence time |

| Solvent Recovery | Manual operations | Automated distillation | Solvent purity |

| Catalyst Recovery | Small quantities | Catalyst recycling systems | Catalyst activity |

| Product Purification | Column chromatography | Crystallization/extraction | Product quality |